molecular formula C23H40NO5P B560355 R-1 Methanandamide Phosphate CAS No. 649569-33-5

R-1 Methanandamide Phosphate

Cat. No.: B560355
CAS No.: 649569-33-5
M. Wt: 441.5 g/mol
InChI Key: LONSAFDJFAGAFZ-FQPARAGTSA-N
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Mechanism of Action

Target of Action

R-1 Methanandamide Phosphate is a water-soluble prodrug analog of Arachidonoyl ethanolamide (AEA), an endogenous cannabinoid . The primary targets of this compound are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Mode of Action

This compound acts as an agonist on the CB1 and CB2 receptors . This means it binds to these receptors and activates them, mimicking the effects of the body’s naturally occurring cannabinoids . When tested for the inhibitory effects of aea binding to the isolated rat brain cb1 receptors, it has shown about 5-fold less potent as an agonist .

Biochemical Pathways

The activation of the CB1 and CB2 receptors by this compound can lead to various downstream effects, depending on the specific physiological context . For example, it has been shown to inhibit the growth of C6 glioma cells, indicating a potential role in regulating cell proliferation .

Pharmacokinetics

As a water-soluble prodrug analog of aea, it is expected to have improved bioavailability compared to aea

Result of Action

The activation of CB1 and CB2 receptors by this compound can have various molecular and cellular effects. For instance, it has been shown to inhibit the growth of C6 glioma cells . This suggests that it may have potential therapeutic applications in the treatment of certain types of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other endocannabinoids, the density of CB1 and CB2 receptors, and the specific physiological or pathological context can all potentially impact its action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of R-1 Methanandamide Phosphate involves the esterification of arachidonoyl ethanolamide with phosphate. The reaction typically requires a phosphate donor, such as phosphoric acid or a phosphate ester, and a catalyst to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced under specific conditions to yield reduced forms of the molecule.

    Substitution: Substitution reactions can occur, where functional groups on the molecule are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce simpler hydrocarbon forms .

Scientific Research Applications

R-1 Methanandamide Phosphate has a wide range of scientific research applications:

Comparison with Similar Compounds

    Arachidonoyl Ethanolamide:

    2-Arachidonoyl Glycerol: Another endogenous cannabinoid that acts on the same receptors.

    Arachidonoyl Ethanolamide Phosphate: A related phosphate ester with similar properties.

Uniqueness: R-1 Methanandamide Phosphate is unique due to its enhanced water solubility compared to other cannabinoids. This property makes it more suitable for aqueous environments and certain therapeutic applications .

Properties

IUPAC Name

[(2R)-2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40NO5P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23(25)24-22(2)21-29-30(26,27)28/h7-8,10-11,13-14,16-17,22H,3-6,9,12,15,18-21H2,1-2H3,(H,24,25)(H2,26,27,28)/b8-7-,11-10-,14-13-,17-16-/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LONSAFDJFAGAFZ-FQPARAGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC(C)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)N[C@H](C)COP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40NO5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201347867
Record name (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

649569-33-5
Record name (2R)-2-[(5Z,8Z,11Z,14Z)-5,8,11,14-Icosatetraenoylamino]propyl dihydrogen phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201347867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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